molecular formula C9H11ClFNO2 B14042469 (R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride

Katalognummer: B14042469
Molekulargewicht: 219.64 g/mol
InChI-Schlüssel: VLBBQHNQBPMSSN-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a fluorinated aromatic ring, and a hydrochloride salt, which enhances its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzoic acid.

    Formation of Intermediate: The benzoic acid derivative undergoes a series of reactions, including nitration, reduction, and protection of functional groups, to form an intermediate compound.

    Amino Acid Formation: The intermediate is then subjected to amination reactions to introduce the amino group, resulting in the formation of (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid.

    Hydrochloride Salt Formation: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Catalysts and Reagents: Use of specific catalysts and reagents to facilitate the reactions.

    Reaction Conditions: Control of temperature, pressure, and pH to optimize the reaction rates and product formation.

    Purification: Techniques such as crystallization, filtration, and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated, nitrated, and sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

(2R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and proteins, influencing their activity and function.

    Pathways Involved: It modulates biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of (2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride.

    5-Fluoro-2-methoxybenzoic acid: Another fluorinated aromatic compound with similar chemical properties.

    5-Fluoro-2-methyl-3-quinolin-2-ylmethyl-indol-1-yl)-acetic acid: A compound with a similar fluorinated aromatic structure used in pharmaceutical research.

Uniqueness

(2R)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a fluorinated aromatic ring. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C9H11ClFNO2

Molekulargewicht

219.64 g/mol

IUPAC-Name

(2R)-2-amino-2-(5-fluoro-2-methylphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c1-5-2-3-6(10)4-7(5)8(11)9(12)13;/h2-4,8H,11H2,1H3,(H,12,13);1H/t8-;/m1./s1

InChI-Schlüssel

VLBBQHNQBPMSSN-DDWIOCJRSA-N

Isomerische SMILES

CC1=C(C=C(C=C1)F)[C@H](C(=O)O)N.Cl

Kanonische SMILES

CC1=C(C=C(C=C1)F)C(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.